N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and imidazole moieties in the structure of this compound suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with imidazole-1-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide
- N-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethyliminoformamide
Uniqueness
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1H-imidazole-1-carboxamide stands out due to its unique combination of benzothiazole and imidazole moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
761450-22-0 |
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Molecular Formula |
C11H7FN4OS |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H7FN4OS/c12-7-1-2-8-9(5-7)18-10(14-8)15-11(17)16-4-3-13-6-16/h1-6H,(H,14,15,17) |
InChI Key |
JXQJSFQJHLDHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)N3C=CN=C3 |
Origin of Product |
United States |
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